molecular formula C11H19N3OS2 B2464718 2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 393565-09-8

2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2464718
CAS No.: 393565-09-8
M. Wt: 273.41
InChI Key: CWDKBWPBFGPNHO-UHFFFAOYSA-N
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Description

2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Propylthio Group: The propylthio group can be introduced by reacting the thiadiazole intermediate with propylthiol in the presence of a suitable catalyst.

    Attachment of the Butanamide Moiety: The final step involves the acylation of the thiadiazole derivative with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting the amide to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-(2-phenylethyl)butanamide
  • 2-ethyl-N,N-dimethylbutanamide
  • 2-ethyl-N,N-bis(2-ethylhexyl)hexylamine

Uniqueness

2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide is unique due to the presence of the thiadiazole ring and the propylthio group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3OS2/c1-4-7-16-11-14-13-10(17-11)12-9(15)8(5-2)6-3/h8H,4-7H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDKBWPBFGPNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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